molecular formula C20H18O4 B2711092 Licoflavone A CAS No. 61153-77-3

Licoflavone A

货号: B2711092
CAS 编号: 61153-77-3
分子量: 322.4 g/mol
InChI 键: HJGURBGBPIKRER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

  • 作用机制

    • 甘草黄酮 A 的作用机制涉及抑制 PTP1B,这是一种参与胰岛素信号传导的酶。
    • 通过抑制 PTP1B,它可能增强胰岛素敏感性和调节葡萄糖稳态。
  • 准备方法

    • 甘草黄酮 A 可以通过提取和纯化过程从甘草根中获得。
    • 文献中没有广泛记录其制备的合成路线和具体反应条件。
    • 工业生产方法可能涉及大规模提取和纯化技术。
  • 化学反应分析

    • 甘草黄酮 A 由于其结构特征,可能经历各种化学反应。
    • 常见的反应包括氧化、还原和取代反应。
    • 这些反应中使用的试剂和条件尚未得到广泛研究。
    • 这些反应形成的主要产物将取决于具体的反应途径。
  • 科学研究应用

    • 甘草黄酮 A 由于其潜在的健康益处而在科学研究中引起了关注。
    • 在医学上,它可能与糖尿病管理有关,因为 PTP1B 抑制剂因其抗糖尿病作用而受到研究。
    • 它在中药和天然产物中的应用值得进一步研究。
  • 相似化合物的比较

    • 甘草黄酮 A 的独特性在于它对 PTP1B 的特异性抑制。
    • 类似的化合物包括其他黄酮类化合物,如槲皮素和山奈酚,但它们的靶点和作用不同。

    属性

    IUPAC Name

    7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-11,21-22H,4H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HJGURBGBPIKRER-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    322.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    61153-77-3
    Record name Licoflavone A
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153773
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name LICOFLAVONE A
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K78PYN58P
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Customer
    Q & A

    A: Licoflavone A has been identified to interact with the following molecular targets:* Vascular endothelial growth factor receptor 2 (VEGFR-2): this compound exhibits anti-gastric cancer activity by binding to and blocking the VEGFR-2 signaling pathway, ultimately inhibiting tumor growth and metastasis [].* Matrix metalloproteinases (MMPs), specifically MMP-1: Molecular docking studies suggest that this compound has a strong binding affinity for MMP-1, potentially acting as an inhibitor and playing a role in wound healing applications [].* SARS-CoV-2 proteins, including the main protease (Mpro) and spike (S) protein: Computational studies indicate that this compound can interact with both the Mpro and S protein of SARS-CoV-2, suggesting potential antiviral activity against this virus [, ].

    ANone: this compound's binding to VEGFR-2 disrupts downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways. This leads to:

    • Inhibition of proliferation: Reduced cell growth and viability in gastric cancer cells [].
    • Cell cycle arrest: Blocking cell cycle progression in gastric cancer cells [].
    • Induction of apoptosis: Promotion of programmed cell death in gastric cancer cells [].
    • Suppression of migration and invasion: Decreased ability of gastric cancer cells to move and invade surrounding tissues [].
    • Inhibition of epithelial-mesenchymal transition (EMT): Reversal of the process that allows cancer cells to become more invasive and metastatic [].

    ANone: The molecular formula of this compound is C26H22O6, and its molecular weight is 430.44 g/mol.

    ANone: The provided abstracts do not provide specific information about the material compatibility and stability of this compound under various conditions. Further research is needed to determine its stability profile in different formulations and storage conditions.

    ANone: The provided research papers do not indicate that this compound possesses catalytic properties. It primarily acts by binding to specific target proteins.

    ANone: Several computational approaches have been utilized to investigate this compound's interactions with various targets:

    • Molecular docking: This technique has been extensively used to predict the binding modes and affinities of this compound to target proteins such as VEGFR-2 [], MMP-1 [], and SARS-CoV-2 proteins (Mpro and S protein) [, ].
    • Molecular dynamics (MD) simulations: MD simulations have been employed to evaluate the stability of the this compound-protein complexes and to gain insights into the dynamic interactions between them [].
    • Molecular mechanics/generalized Born surface area (MM/GBSA) free energy calculation: This method has been used to estimate the binding free energy of this compound to its target, providing a quantitative measure of binding affinity [].

    A: While the provided abstracts don't mention specific QSAR models developed for this compound, one study explored the structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds, including this compound, using DFT calculations and molecular docking []. Further research could lead to the development of predictive QSAR models for this class of compounds.

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